8-(2-Bromoethoxy)quinoline hydrobromide
Overview
Description
8-(2-Bromoethoxy)quinoline hydrobromide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a bromoethoxy group attached to the quinoline ring, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 8-(2-Bromoethoxy)quinoline hydrobromide typically involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include refluxing the reactants in an aprotic solvent such as acetone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-(2-Bromoethoxy)quinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Complexation: The compound can form complexes with metal ions due to the presence of the quinoline moiety, which acts as a bidentate ligand.
Common reagents used in these reactions include bases, acids, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
8-(2-Bromoethoxy)quinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(2-Bromoethoxy)quinoline hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The quinoline moiety can bind to metal ions, forming complexes that can interfere with biological processes. The bromoethoxy group may also play a role in the compound’s activity by facilitating its interaction with specific molecular targets .
Comparison with Similar Compounds
8-(2-Bromoethoxy)quinoline hydrobromide can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 8-chloroquinoline. While all these compounds share the quinoline core, the presence of different substituents (e.g., bromoethoxy, hydroxy, chloro) imparts unique chemical and biological properties to each molecule. For example, 8-hydroxyquinoline is known for its strong chelating ability, while 8-chloroquinoline has been studied for its antimalarial activity .
Similar compounds include:
- 8-Hydroxyquinoline
- 8-Chloroquinoline
- 8-Methoxyquinoline
Each of these compounds has distinct applications and properties, making them valuable in different research and industrial contexts.
Properties
IUPAC Name |
8-(2-bromoethoxy)quinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIOANFDLQQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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